2-{2-[4-(3-cyclohexylpropanoyl)piperazin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{2-[4-(3-CYCLOHEXYLPROPANOYL)PIPERAZINO]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a derivative of isoindoline-1,3-dione, a compound known for its significant medicinal properties. This compound is part of a broader class of substances that have shown potential in various pharmacological applications, including cyclooxygenase inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3-CYCLOHEXYLPROPANOYL)PIPERAZINO]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the reaction of isoindoline-1,3-dione with a piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(3-CYCLOHEXYLPROPANOYL)PIPERAZINO]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting enzymes like cyclooxygenase, which are involved in inflammation.
Medicine: Potential therapeutic agent for conditions involving inflammation and pain.
Industry: May be used in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Phthalimide derivatives: These compounds share a similar core structure and have been studied for their medicinal properties.
Aryl piperazines: Known for their pharmacological activities, including enzyme inhibition and receptor binding.
Uniqueness
2-{2-[4-(3-CYCLOHEXYLPROPANOYL)PIPERAZINO]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both COX-1 and COX-2 with varying affinities makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C23H31N3O3 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[2-[4-(3-cyclohexylpropanoyl)piperazin-1-yl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H31N3O3/c27-21(11-10-18-6-2-1-3-7-18)25-15-12-24(13-16-25)14-17-26-22(28)19-8-4-5-9-20(19)23(26)29/h4-5,8-9,18H,1-3,6-7,10-17H2 |
InChI Key |
WOWCFPZUMGOWFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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